molecular formula C16H15N3O4 B2773065 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034550-91-7

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

カタログ番号: B2773065
CAS番号: 2034550-91-7
分子量: 313.313
InChIキー: FZTZQKUTLYSKIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical reagent 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a novel synthetic compound offered for research and development purposes. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups . This structural motif is found in compounds with a broad spectrum of documented biological activities, including potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents . The integration of a 7-methoxybenzofuran moiety further enhances the molecular complexity and interest for investigating structure-activity relationships. Researchers can leverage this compound as a key intermediate or precursor in drug discovery projects, particularly for screening against therapeutic targets such as kinase enzymes, histone deacetylases, and various GPCRs, where 1,2,4-oxadiazole derivatives have shown significant promise . This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-21-12-4-2-3-10-7-13(23-14(10)12)16(20)19-6-5-11(8-19)15-17-9-22-18-15/h2-4,7,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTZQKUTLYSKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic molecule that has drawn attention due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

Structural Overview

The compound features a pyrrolidine ring , a benzofuran moiety , and an oxadiazole group , which contribute to its biological activity. The presence of the methoxy group on the benzofuran enhances its reactivity and interaction with biological targets.

Structural Feature Description
Pyrrolidine RingFive-membered nitrogen-containing ring
Benzofuran MoietyBicyclic structure fused from benzene and furan
Oxadiazole GroupFive-membered ring containing two nitrogen atoms

Anti-inflammatory Activity

Research indicates that 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, suggesting a mechanism that involves the modulation of inflammatory pathways. This inhibition is crucial as excessive NO production is linked to various inflammatory diseases.

Anticancer Activity

The compound also demonstrates potential anticancer effects. Preliminary studies indicate selective activity against certain cancer cell lines. The unique structural modifications allow for targeted interactions with cellular pathways involved in cancer proliferation and survival. However, detailed studies are required to fully elucidate these effects.

The mechanism of action for 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole appears to involve:

  • Inhibition of Nitric Oxide Synthase : By inhibiting NO production in macrophages, the compound reduces inflammatory responses.
  • Interaction with Cellular Targets : The oxadiazole group may facilitate binding to specific enzymes or receptors involved in cancer cell signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole:

  • Benzofuran Derivatives : Research on benzofuran-based compounds has shown promising results in inhibiting various cancer cell lines and modulating inflammatory responses. For example, benzofuran-1,2,4-triazole derivatives have demonstrated significant binding affinities against viral polymerases, suggesting a broader antiviral potential that could extend to other diseases.
  • Molecular Docking Studies : Computational studies indicate favorable binding energies for related oxadiazole derivatives against key biological targets, reinforcing the hypothesis that structural modifications can enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole, and what purification methods ensure high yield?

  • Methodology : Multi-step synthesis typically involves (1) coupling 7-methoxybenzofuran-2-carboxylic acid with pyrrolidine derivatives via amide bond formation, followed by (2) cyclization with hydroxylamine or nitrile precursors to form the 1,2,4-oxadiazole ring. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and LC-MS is critical .
  • Key Considerations : Oxadiazole formation requires strict anhydrous conditions to avoid side reactions like hydrolysis. Microwave-assisted synthesis may reduce reaction time .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use X-ray crystallography (as demonstrated for analogous oxazolidinones in ) to confirm stereochemistry and bond connectivity. Complementary techniques include:

  • NMR : 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxy group at C7 of benzofuran, oxadiazole ring protons).
  • HRMS : High-resolution mass spectrometry for molecular ion confirmation.
  • IR Spectroscopy : To identify carbonyl (C=O) and oxadiazole ring vibrations .

Q. What are the primary challenges in characterizing the electronic properties of the 1,2,4-oxadiazole moiety in this compound?

  • Methodology : Computational methods (DFT calculations) can predict electron distribution and aromaticity. Experimentally, UV-Vis spectroscopy and cyclic voltammetry assess π-conjugation and redox behavior. The electron-withdrawing nature of oxadiazole may influence charge-transfer interactions in biological systems .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with variations in (a) the methoxy group position on benzofuran, (b) pyrrolidine substituents, and (c) oxadiazole substitution patterns.
  • Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and cellular uptake (fluorescence tagging).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
    • Example : highlights oxadiazole derivatives with antiviral activity, suggesting analogous screening protocols.

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Control Standardization : Use reference compounds with known activity (e.g., staurosporine for kinase inhibition).
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots; replace labile groups (e.g., methoxy → trifluoromethoxy).
  • Computational Modeling : Predict ADME parameters (e.g., CNS permeability via PAMPA-BBB) .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

  • Methodology : Analyze X-ray structures (e.g., ) to identify key interactions (e.g., hydrogen bonds between oxadiazole and active-site residues). Molecular docking (AutoDock Vina) and MD simulations refine substituent placement for optimal target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。